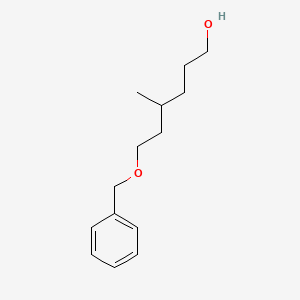

(S)-6-(Benzyloxy)-4-methyl-1-hexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

4-methyl-6-phenylmethoxyhexan-1-ol |

InChI |

InChI=1S/C14H22O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |

InChI Key |

NBLOVSHGEBKSQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)CCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for S 6 Benzyloxy 4 Methyl 1 Hexanol

Retrosynthetic Analysis Strategies for (S)-6-(Benzyloxy)-4-methyl-1-hexanol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary alcohol and the ether linkage are key functional groups to consider for disconnection.

A primary disconnection can be made at the C-O bond of the benzyloxy group, leading to (S)-4-methylhexane-1,6-diol and a benzylating agent. This simplifies the chiral fragment to a diol. Another key disconnection is at the C-C bond, which can be strategically chosen to create fragments that can be joined using reliable C-C bond-forming reactions. For instance, a disconnection between C3 and C4 could lead to a three-carbon and a four-carbon fragment, where the stereocenter can be introduced via various methods.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnection 1 (C-O ether bond): (S)-4-methylhexane-1,6-diol + Benzyl (B1604629) bromide

Disconnection 2 (C-C bond): This can be approached in several ways. One strategy involves disconnecting the carbon chain to reveal a chiral building block that can be sourced from the chiral pool or synthesized via asymmetric methods. For example, a disconnection alpha to the methyl group could lead to a chiral epoxide and a suitable nucleophile.

This analytical approach provides a roadmap for the forward synthesis, guiding the selection of starting materials and reaction sequences.

Enantioselective Approaches

The synthesis of a single enantiomer of a chiral molecule requires stereocontrol, which can be achieved through various enantioselective strategies. These include utilizing naturally occurring chiral molecules (chiral pool synthesis) or employing chiral catalysts to direct the stereochemical outcome of a reaction.

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature to construct more complex chiral molecules. This approach is often efficient as the stereocenter is already established.

(R)-Citronellal is a naturally occurring monoterpene aldehyde that serves as a versatile chiral building block in organic synthesis. researchgate.netnih.gov Its structure contains a stereocenter that can be elaborated to form the chiral center in this compound.

A potential synthetic sequence starting from (R)-citronellal could involve the following key steps:

Ozonolysis: Selective ozonolysis of the double bond in (R)-citronellal, followed by a reductive workup (e.g., with sodium borohydride), would yield a diol.

Protection: The primary alcohol of the resulting diol can be selectively protected, for example, as a silyl (B83357) ether.

Oxidation and Chain Extension: The remaining secondary alcohol can be oxidized to a ketone, followed by a Wittig reaction or a similar olefination to extend the carbon chain.

Reduction and Deprotection: Reduction of the newly formed double bond and the ketone, followed by deprotection and benzylation of the appropriate hydroxyl group, would lead to the target molecule.

Table 1: Proposed Synthesis of this compound from (R)-Citronellal

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Ozonolysis/Reduction | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. NaBH₄ | (R)-3,7-dimethyloctane-1,7-diol |

| 2 | Selective Protection | TBDMSCl, imidazole, CH₂Cl₂ | (R)-7-((tert-butyldimethylsilyl)oxy)-3,7-dimethyloctan-1-ol |

| 3 | Oxidation | PCC, CH₂Cl₂ | (R)-7-((tert-butyldimethylsilyl)oxy)-3,7-dimethyloctanal |

| 4 | Chain Extension | Ph₃P=CH₂, THF | (R)-((9,9-dimethyl-3-methylene-5,5-diphenyldec-1-yl)oxy)silane |

| 5 | Hydroboration/Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (R)-3-methyl-1-((tert-butyldimethylsilyl)oxy)heptan-7-ol |

| 6 | Benzylation | BnBr, NaH, THF | (R)-((7-(benzyloxy)-5-methylheptyl)oxy)(tert-butyl)dimethylsilane |

| 7 | Deprotection | TBAF, THF | This compound |

Note: This is a proposed synthetic route. Actual yields and conditions may vary.

D-Mannitol is another abundant chiral pool starting material. Its C2 symmetry can be exploited to synthesize a variety of chiral building blocks. researchgate.net A synthetic strategy starting from D-mannitol could involve the selective protection of its hydroxyl groups, followed by cleavage of the carbon chain to yield a fragment with the desired stereochemistry.

A potential sequence could be:

Diacetonide Formation: Protection of the 1,2- and 5,6-hydroxyl groups of D-mannitol as acetonides.

Oxidative Cleavage: Oxidative cleavage of the central C3-C4 bond with a reagent like sodium periodate (B1199274) to yield two molecules of a protected glyceraldehyde derivative.

Chain Elongation: Reaction of the aldehyde with a suitable Grignard reagent or a Wittig reagent to introduce the remaining carbon atoms.

Functional Group Manipulations: A series of reductions, protections, and deprotections to arrive at the target this compound.

Table 2: Proposed Synthesis of this compound from D-Mannitol

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Acetonide Protection | Acetone, H₂SO₄ (cat.) | 1,2:5,6-Di-O-isopropylidene-D-mannitol |

| 2 | Oxidative Cleavage | NaIO₄, H₂O/THF | (R)-2,3-O-isopropylideneglyceraldehyde |

| 3 | Grignard Addition | Propylmagnesium bromide, Et₂O | (S)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-1-ol |

| 4 | Protection | BnBr, NaH, THF | 4-((S)-1-(benzyloxy)butyl)-2,2-dimethyl-1,3-dioxolane |

| 5 | Acetonide Deprotection | aq. AcOH | (2S,3S)-3-(benzyloxy)hexane-1,2-diol |

| 6 | Selective Tosylation | TsCl, pyridine (B92270), 0 °C | (2S,3S)-3-(benzyloxy)hexane-1,2-diyl bis(4-methylbenzenesulfonate) |

| 7 | Reduction | LiAlH₄, THF | (S)-4-(benzyloxy)-2-methylhexane-1-ol |

| 8 | Chain Extension & FGI | Series of steps | This compound |

Note: This represents a conceptual pathway. The actual synthesis would require careful optimization of each step.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis.

A key strategy for the synthesis of this compound is the enantioselective reduction of a prochiral ketone or aldehyde precursor. This approach introduces the stereocenter at a late stage of the synthesis.

A suitable precursor for this strategy would be 6-(benzyloxy)-4-methylhexan-1-al or 6-(benzyloxy)-4-methylhexan-2-one. The synthesis of these precursors would involve standard organic transformations. The crucial step is the asymmetric reduction of the carbonyl group.

Several catalytic systems are available for the enantioselective reduction of aldehydes and ketones, including:

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. nih.gov

Noyori Asymmetric Hydrogenation: This involves the use of ruthenium-based catalysts with chiral phosphine (B1218219) ligands for the hydrogenation of ketones.

Transfer Hydrogenation: Chiral transition metal complexes can catalyze the transfer of hydrogen from a donor molecule (e.g., isopropanol) to a ketone.

Table 3: Asymmetric Reduction of a Prochiral Ketone Precursor

| Precursor | Catalyst System | Reducing Agent | Product | Typical ee (%) |

| 6-(benzyloxy)-4-methylhexan-2-one | (R)-CBS catalyst | BH₃·SMe₂ | (2S,4S)-6-(benzyloxy)-4-methylhexan-2-ol | >95 |

| 6-(benzyloxy)-4-methylhexan-2-one | RuCl₂(S)-BINAPn | H₂ | (2S,4S)-6-(benzyloxy)-4-methylhexan-2-ol | >98 |

| 6-(benzyloxy)-4-methylhexanal | (S)-Proline | NaBH₄ | This compound | Variable |

Note: The stereochemical outcome at the 4-position would depend on the stereochemistry of the starting material or would result in a diastereomeric mixture if a racemic precursor is used.

The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity and yield. The substrate itself can also influence the stereochemical outcome of the reduction.

Enantioselective Reduction of Ketone or Aldehyde Precursors

Application of Chiral Reducing Agents (e.g., LiAlH4 for (S)-6-(Benzyloxy)-4-methylhexanal reduction)

While direct literature on the specific reduction of (S)-6-(Benzyloxy)-4-methylhexanal to the corresponding alcohol using chiral reducing agents is not extensively detailed, the principles of such transformations are well-established in organic synthesis. Lithium aluminum hydride (LiAlH4) can be modified with chiral ligands to create asymmetric reducing agents. These reagents can selectively deliver a hydride to one face of a prochiral aldehyde, leading to an excess of one enantiomer of the resulting alcohol.

For the reduction of an aldehyde like (S)-6-(Benzyloxy)-4-methylhexanal, a chiral LiAlH4 complex would be employed to ensure the stereochemical integrity of the final product is either retained or inverted in a controlled manner, depending on the desired outcome and the nature of the chiral auxiliary complexed to the hydride source. The choice of chiral ligand is crucial for achieving high enantioselectivity.

| Reagent System | Substrate | Product | Key Features |

| LiAlH4 modified with a chiral ligand | Prochiral aldehyde | Chiral primary alcohol | The chiral ligand creates a stereochemically biased environment around the hydride source, leading to enantioselective reduction. |

Biocatalytic Reductions for Stereo-Controlled Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes, such as ketoreductases (KREDs), are capable of reducing ketones and aldehydes with exceptional levels of stereoselectivity. In a potential biocatalytic approach to this compound, a suitable ketoreductase would be selected to reduce the precursor, 6-(benzyloxy)-4-methylhexanal. The enzyme's active site provides a chiral environment that dictates the facial selectivity of the hydride transfer from a cofactor, typically NADPH or NADH, to the carbonyl group. This approach can often provide near-perfect enantiomeric excess (ee) under mild reaction conditions.

| Enzyme Class | Substrate | Product | Advantages |

| Ketoreductase (KRED) | 6-(Benzyloxy)-4-methylhexanal | This compound | High enantioselectivity, mild reaction conditions, environmentally benign. |

Asymmetric Functionalization of Achiral Substrates

An alternative to the asymmetric reduction of a pre-functionalized substrate is the asymmetric functionalization of an achiral precursor. For the synthesis of this compound, this could involve the asymmetric methylation of a suitable achiral substrate. For instance, an α,β-unsaturated ester or aldehyde could undergo a conjugate addition reaction with a methyl organometallic reagent in the presence of a chiral catalyst. This would establish the stereocenter at the C4 position with the desired (S)-configuration. Subsequent reduction of the ester or aldehyde functionality would then yield the target alcohol.

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture of a chiral compound. nih.gov In this approach, the two enantiomers of a racemic alcohol, in this case, (±)-6-(benzyloxy)-4-methyl-1-hexanol, would be reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate. This would result in the unreacted enantiomer, the desired this compound, being left in high enantiomeric excess. Enzymatic kinetic resolution, often employing lipases for the selective acylation of one enantiomer, is a particularly common and effective strategy. nih.gov

| Technique | Substrate | Outcome | Key Principle |

| Enzymatic Kinetic Resolution | Racemic (±)-6-(benzyloxy)-4-methyl-1-hexanol | Enantioenriched this compound and an acylated (R)-enantiomer | A chiral enzyme (e.g., lipase) selectively catalyzes the acylation of one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in asymmetric synthesis. researchgate.netwikipedia.org In this strategy, an achiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a suitable precursor. wikipedia.org Subsequent diastereoselective alkylation with a methyl halide would introduce the methyl group at the C4 position with the desired stereochemistry. Reductive cleavage of the auxiliary would then furnish the chiral alcohol.

| Chiral Auxiliary | Reaction | Diastereoselectivity |

| Evans Oxazolidinone | Asymmetric alkylation | Typically high, controlled by the steric bulk of the auxiliary. wikipedia.org |

| Camphorsultam | Asymmetric alkylation | High diastereoselectivity is often achieved. nih.gov |

Protection Group Strategies for the Hydroxyl Functionality

In multi-step syntheses, the protection of reactive functional groups is crucial. The hydroxyl group of an alcohol is often protected to prevent it from interfering with subsequent reactions.

Benzylation Methods for Primary Alcohols

The benzyl group is a common protecting group for alcohols due to its stability under a wide range of reaction conditions and its ease of removal by hydrogenolysis. In the synthesis of this compound, the primary alcohol of a precursor diol, such as 4-methyl-1,6-hexanediol, would be selectively benzylated. A common method for benzylation is the Williamson ether synthesis, where the alcohol is deprotonated with a base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide.

A typical procedure involves dissolving the diol in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of NaH and then benzyl bromide. The reaction is typically stirred at room temperature until completion.

| Reagents | Solvent | Typical Conditions |

| Sodium Hydride (NaH), Benzyl Bromide (BnBr) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 °C to room temperature |

Utilization of Benzyl Halides with Base

The Williamson ether synthesis is a classical and widely used method for the formation of ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound from (S)-4-methyl-1,6-hexanediol, a strong base is used to deprotonate one of the hydroxyl groups, followed by reaction with a benzyl halide.

The primary challenge in this approach is achieving mono-alkylation. Using a stoichiometric amount of base relative to the diol can favor the formation of the mono-benzylated product, but often results in a mixture of starting material, the desired product, and the di-benzylated byproduct.

Reaction Scheme: (S)-4-methyl-1,6-hexanediol is treated with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting alkoxide mixture is then reacted with benzyl bromide or benzyl chloride.

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

| Reagent/Parameter | Condition | Purpose |

| Starting Material | (S)-4-methyl-1,6-hexanediol | Diol precursor |

| Base | Sodium Hydride (NaH) | Deprotonation of the hydroxyl group |

| Benzylating Agent | Benzyl Bromide (BnBr) | Source of the benzyl group |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, polar aprotic solvent |

| Temperature | 0 °C to room temperature | Controls reaction rate |

| Stoichiometry | ~1.0 eq. of NaH and BnBr | To favor mono-benzylation |

The reaction mixture is typically stirred for several hours until analysis (e.g., by thin-layer chromatography) indicates the consumption of the starting material.

Application of 2-Benzyloxy-1-methylpyridinium Triflate

Modern synthetic chemistry often seeks milder and more selective reagents to avoid the harsh conditions of classical methods. 2-Benzyloxy-1-methylpyridinium triflate is a bench-stable, crystalline organic salt that serves as an excellent electrophilic benzylating agent under neutral conditions. This reagent does not require a strong base for activation, making it compatible with sensitive functional groups.

The reaction proceeds by heating a solution of the alcohol and the pyridinium (B92312) salt. The reagent thermally decomposes to release a highly electrophilic benzyl species, which is then trapped by the alcohol. An acid scavenger, such as magnesium oxide (MgO), is often included.

Table 2: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate

| Reagent/Parameter | Condition | Purpose |

| Starting Material | (S)-4-methyl-1,6-hexanediol | Diol precursor |

| Benzylating Agent | 2-Benzyloxy-1-methylpyridinium triflate | Electrophilic benzyl source |

| Acid Scavenger | Magnesium Oxide (MgO) | Neutralizes triflic acid byproduct |

| Solvent | Toluene (B28343) or Trifluorotoluene | Aprotic solvent |

| Temperature | 80-110 °C | To effect thermal activation of the reagent |

This method's key advantage is its operation under nearly neutral conditions, which can improve the chemoselectivity of the reaction and simplify the work-up procedure.

Chemo- and Regioselective Benzylation in Polyol Systems

Achieving high regioselectivity in the benzylation of a diol is critical for an efficient synthesis. Several strategies have been developed to selectively protect one hydroxyl group in a polyol system. These methods often rely on temporary protection or the use of catalysts that can coordinate with the diol to direct the reaction to a specific site.

One common approach involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO). The diol reacts with dibutyltin oxide to form a stannylene acetal (B89532) intermediate. This rigid, cyclic intermediate activates one of the oxygen atoms more than the other, allowing for subsequent regioselective alkylation. Typically, the primary hydroxyl group that is less sterically hindered is activated preferentially.

Reaction Steps:

Stannylene Acetal Formation: (S)-4-methyl-1,6-hexanediol is refluxed with a catalytic amount of Bu₂SnO in a non-polar solvent like toluene, with azeotropic removal of water to drive the reaction.

Regioselective Benzylation: The in situ-formed stannylene acetal is then treated with benzyl bromide. The benzyl group is directed to the more reactive oxygen atom of the acetal.

This method can significantly improve the yield of the desired mono-benzylated product over the statistical distribution seen with standard Williamson ether synthesis.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on effective purification at each stage, from the preparation of the chiral diol precursor to the isolation of the final product.

Purification of Intermediates (e.g., (S)-4-methyl-1,6-hexanediol): If the chiral diol is synthesized via ozonolysis of (S)-(-)-citronellol followed by reduction, the primary intermediates would be an aldehyde or carboxylic acid. Purification after the reduction step to the diol typically involves:

Quenching: Careful addition of water or an acidic solution to neutralize the reducing agent (e.g., lithium aluminum hydride).

Aqueous Work-up: The reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The product, being a diol, will have some water solubility, so multiple extractions of the aqueous layer may be necessary. The use of brine can help to reduce the solubility of the diol in the aqueous phase.

Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Chromatography/Distillation: The crude diol can be purified by flash column chromatography on silica (B1680970) gel using a polar eluent system (e.g., ethyl acetate (B1210297)/hexane or dichloromethane/methanol) or by vacuum distillation if it is thermally stable.

Purification of the Final Product (this compound): Following the benzylation reaction, the crude product will contain the desired mono-ether, unreacted diol, the di-benzylated byproduct, and residual reagents.

Aqueous Work-up: The reaction is quenched and partitioned between an organic solvent (e.g., ethyl acetate or diethyl ether) and water. The organic layer is washed with water and brine to remove water-soluble impurities like salts.

Drying and Concentration: The organic phase is dried over an anhydrous salt and concentrated in vacuo.

Flash Column Chromatography: This is the most crucial step for separating the product mixture. Silica gel is the standard stationary phase. A solvent gradient is typically employed, starting with a non-polar eluent to first elute the non-polar di-benzylated byproduct, followed by increasing the polarity to elute the desired mono-benzylated product. The highly polar starting diol will remain on the column until a much more polar solvent system is used.

Table 3: Typical Eluent Systems for Column Chromatography

| Compound to Isolate | Polarity | Typical Eluent System (Hexane/Ethyl Acetate) |

| Di-benzylated byproduct | Low | 95:5 to 90:10 |

| This compound | Medium | 80:20 to 60:40 |

| (S)-4-methyl-1,6-hexanediol | High | 40:60 to 0:100 |

Fractions collected from the column are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated to yield the final, purified this compound. The structure and purity are then confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Asymmetric Synthesis and Enantiocontrol in the Preparation of S 6 Benzyloxy 4 Methyl 1 Hexanol

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of (S)-6-(Benzyloxy)-4-methyl-1-hexanol, which contains a single stereocenter at the C4 position, requires a synthetic strategy that can effectively control the three-dimensional arrangement of the methyl group. A plausible and widely utilized approach involves the use of chiral auxiliaries to establish the desired stereochemistry early in the synthesis, followed by chain elongation and functional group manipulations.

One of the most reliable methods for introducing chirality is through the asymmetric alkylation of an enolate derived from a chiral auxiliary. Evans' oxazolidinone auxiliaries are particularly effective for this purpose. rsc.orgwikipedia.org In a hypothetical synthetic route, an oxazolidinone auxiliary, such as (S)-4-benzyl-2-oxazolidinone, can be acylated with a suitable carboxylic acid derivative, for instance, a protected 4-halobutanoic acid. Subsequent deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a rigid, chelated (Z)-enolate. uwindsor.ca The chiral auxiliary then sterically directs the approach of an electrophile, such as methyl iodide, to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Following the diastereoselective methylation, the elongated carbon chain can be further elaborated. For instance, the halide can be converted to a carbonyl group, setting the stage for the formation of the 1,6-diol backbone. The diastereoselectivity of the initial alkylation is crucial as it directly translates to the enantiomeric purity of the final product after the removal of the chiral auxiliary.

Chiral Induction Mechanisms

The mechanism of chiral induction in the asymmetric methylation step using an Evans oxazolidinone auxiliary is well-understood and relies on steric hindrance. wikipedia.org Upon formation of the (Z)-enolate, the metal cation (typically lithium or sodium) chelates with the two oxygen atoms of the acyloxazolidinone, creating a rigid five-membered ring structure. The substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the planar enolate.

Consequently, the incoming electrophile, in this case, methyl iodide, can only approach from the less sterically hindered face. This facial bias dictates the absolute configuration of the newly formed stereocenter. The predictability and high fidelity of this steric control make chiral auxiliaries a powerful tool in asymmetric synthesis. rsc.org

Control of Stereogenic Centers during Chain Elongation

After establishing the stereocenter at C4, the next critical phase is the elongation of the carbon chain and the introduction of the two hydroxyl groups with the correct relative stereochemistry. A potential strategy involves the conversion of the initial alkylation product into a β-methyl-δ-keto ester. This intermediate is pivotal as its diastereoselective reduction will establish the 1,6-diol relationship.

The stereochemical outcome of the reduction of the keto group is highly dependent on the chosen reagents and reaction conditions. Chelation-controlled reductions are particularly powerful in this context. For instance, the use of a chelating Lewis acid like titanium tetrachloride (TiCl₄) in conjunction with a reducing agent can lead to the formation of a cyclic intermediate, which then directs the hydride attack from a specific face, resulting in high diastereoselectivity for the syn-diol. researchgate.net Conversely, non-chelating conditions, for example, using a bulky reducing agent in a coordinating solvent, can favor the formation of the anti-diol. researchgate.net

For the synthesis of this compound, a syn-1,3-diol relationship between the newly formed hydroxyl group and the pre-existing methyl group at C4 is required. Therefore, a chelation-controlled reduction of a corresponding β-hydroxy ketone intermediate would be a suitable approach. The stereocenter established in the initial alkylation step thus guides the formation of the second stereocenter during the reduction, an example of substrate-controlled diastereoselection.

Impact of Reagent Choice and Reaction Conditions on Enantiopurity

The enantiopurity of the final product is a direct consequence of the stereoselectivity of the key asymmetric reactions in the synthetic pathway. The choice of reagents and the meticulous control of reaction conditions are paramount in achieving high enantiomeric excess (% ee).

In the asymmetric alkylation step using an Evans auxiliary, several factors influence the diastereoselectivity. The nature of the base and the counterion can affect the rigidity of the chelated enolate, with sodium enolates sometimes offering superior selectivity compared to lithium enolates, especially for less bulky electrophiles like methyl iodide. uwindsor.ca The reaction temperature is also critical; these alkylations are typically performed at low temperatures (e.g., -78 °C) to enhance selectivity by minimizing competing, non-selective reaction pathways.

The diastereoselectivity of the reduction of the β-keto ester or a related β-hydroxy ketone is also highly dependent on the choice of reagents. The following table illustrates the effect of different reducing agents on the diastereomeric ratio (d.r.) of the resulting diols in similar systems. nih.gov

| Entry | Substrate | Reducing Agent | Lewis Acid | Solvent | Temp (°C) | d.r. (syn:anti) |

| 1 | δ-hydroxy-β-keto ester | NaBH(OAc)₃ | - | CH₃CN/AcOH | -40 | >99:1 |

| 2 | δ-hydroxy-β-keto ester | Et₂BOMe, NaBH₄ | Et₂BOMe | THF/MeOH | -78 | 1:99 |

As shown in the table, the use of sodium triacetoxyborohydride (B8407120) in an acidic medium (Narasaka-Prasad reduction) strongly favors the syn-diol, while a borane-mediated reduction under non-chelating conditions (Evans-Saksena reduction) yields the anti-diol with high selectivity. nih.gov

Finally, the selective protection of the primary hydroxyl group as a benzyl ether in the presence of the secondary hydroxyl group is the terminal step. This can be achieved with high regioselectivity by exploiting the differential reactivity of the two hydroxyl groups. Reagents such as organotin compounds can be used as catalysts to selectively activate the primary alcohol for benzylation. researchgate.net Alternatively, organobase-catalyzed benzoylation of the primary hydroxyl group followed by reduction is another viable strategy. nih.gov

The cumulative effect of high diastereoselectivity in the alkylation and reduction steps, coupled with a regioselective final protection, ensures the synthesis of this compound with high enantiopurity.

Chemical Transformations and Synthetic Applications of S 6 Benzyloxy 4 Methyl 1 Hexanol

Derivatization of the Primary Alcohol Moiety

The primary alcohol in (S)-6-(Benzyloxy)-4-methyl-1-hexanol is a key site for functionalization, enabling its conversion into a range of other important chemical groups.

The oxidation of the primary alcohol moiety provides access to the corresponding aldehyde and carboxylic acid, which are valuable intermediates for carbon-carbon bond-forming reactions and other transformations. The choice of oxidizing agent and reaction conditions determines the final product. libretexts.orglibretexts.org

Oxidation to the aldehyde, (S)-6-(benzyloxy)-4-methylhexanal, requires mild conditions to prevent over-oxidation to the carboxylic acid. libretexts.orgorganic-chemistry.org Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or the Dess-Martin Periodinane (DMP) are commonly employed for this purpose, offering high yields and selectivity for the aldehyde. libretexts.org

For the synthesis of the corresponding carboxylic acid, (S)-6-(benzyloxy)-4-methylhexanoic acid, stronger oxidizing agents are necessary. organic-chemistry.org Reagents like chromic acid (generated from chromium trioxide and sulfuric acid, also known as the Jones reagent), potassium permanganate, or sodium dichromate can effectively oxidize the primary alcohol through the intermediate aldehyde to the final carboxylic acid product. libretexts.orglibretexts.org Modern methods using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant also provide an efficient route. nih.gov

Table 1: Oxidation Reactions

| Starting Material | Product | Typical Reagents | Product Type |

|---|---|---|---|

| This compound | (S)-6-(Benzyloxy)-4-methylhexanal | PCC, DMP | Aldehyde |

| This compound | (S)-6-(Benzyloxy)-4-methylhexanoic acid | CrO₃/H₂SO₄, KMnO₄, Na₂Cr₂O₇, TEMPO/NaOCl | Carboxylic Acid |

The conversion of the primary alcohol to an alkyl halide, particularly an iodide, transforms the hydroxyl group into a good leaving group for nucleophilic substitution reactions. The Appel reaction, using triphenylphosphine (B44618) and iodine, is a common and effective method for synthesizing the corresponding iodide, (S)-1-(benzyloxy)-5-iodo-3-methylhexane. This transformation proceeds under mild conditions and is compatible with the benzyl (B1604629) ether protecting group.

Similar to halogenation, converting the alcohol into a sulfonate ester, such as a tosylate, creates an excellent leaving group for substitution or elimination reactions. The reaction is typically carried out by treating this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting product, (S)-6-(benzyloxy)-4-methylhexyl tosylate, is significantly more reactive towards nucleophiles than the parent alcohol.

Table 2: Activation of the Hydroxyl Group

| Starting Material | Product | Typical Reagents | Purpose |

|---|---|---|---|

| This compound | (S)-1-(Benzyloxy)-5-iodo-3-methylhexane | I₂, PPh₃ | Formation of a good leaving group (Iodide) |

| This compound | (S)-6-(Benzyloxy)-4-methylhexyl tosylate | TsCl, Pyridine | Formation of an excellent leaving group (Tosylate) |

The primary alcohol can be readily converted into ethers or esters. Etherification is commonly achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.commasterorganicchemistry.com This reaction provides a straightforward method to introduce a variety of alkyl groups.

Esterification can be accomplished through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or N,N-dimethylformamide (DMF). nii.ac.jp

Transformations Involving the Chiral Methyl Branching

Direct chemical transformations targeting the chiral methyl branch of this compound are not commonly reported in the literature. Such modifications would be synthetically challenging due to the unreactive nature of the alkyl group. Any transformation at this position would likely involve a complex, multi-step synthetic pathway rather than a direct functionalization, and would need to be carefully designed to avoid reactions at the more reactive alcohol and benzyl ether sites.

Deprotection Strategies for the Benzyl Ether

The benzyl ether serves as a robust protecting group for the primary alcohol at the 6-position. Its removal is a key step in many synthetic routes to unveil the diol, (S)-4-methylhexane-1,6-diol. The most common and efficient method for debenzylation is catalytic hydrogenation. organic-chemistry.org This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). The reaction is clean, with toluene (B28343) being the only byproduct, and generally proceeds in high yield under mild conditions. organic-chemistry.org

Alternative methods for benzyl ether cleavage are available for substrates that are sensitive to hydrogenation conditions (e.g., those containing other reducible functional groups). These methods include treatment with strong Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) or oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for p-methoxybenzyl ethers. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 3: Deprotection of Benzyl Ether

| Starting Material | Product | Method | Typical Reagents |

|---|---|---|---|

| This compound | (S)-4-Methylhexane-1,6-diol | Catalytic Hydrogenation | H₂, Pd/C |

| This compound | (S)-4-Methylhexane-1,6-diol | Lewis Acid Cleavage | BCl₃·SMe₂ |

Role as an Intermediate in the Synthesis of Complex Molecules

The strategic importance of this compound lies in its application as a precursor for constructing larger, more intricate molecular architectures. Its defined stereochemistry is often leveraged to impart chirality into the final target molecule, a critical aspect in the synthesis of biologically active compounds and advanced materials.

The synthesis of natural products, often characterized by their structural complexity and stereochemical richness, frequently relies on the use of chiral pool starting materials or versatile chiral building blocks. This compound, readily derived from (S)-citronellol, falls into this latter category and has been employed in the synthesis of various natural products.

Insect pheromones are often chiral molecules where the biological activity is highly dependent on the stereochemistry. The lichen moth, Lyclene dharma dharma, utilizes specific methyl-branched ketones as its sex pheromone components. mdpi.comnih.gov The synthesis of these active components, such as (S)-6-methyloctadecan-2-one, can be achieved using chiral building blocks that establish the key stereocenter. nih.govresearchhub.com

While various synthetic strategies have been developed, including those employing Evans' chiral auxiliaries or other chiral starting materials, synthons with the structural and stereochemical features of this compound are valuable precursors. mdpi.comresearchgate.net The synthetic route involves the transformation of the primary alcohol to a suitable functional group for subsequent carbon-carbon bond formation, while the protected alcohol at the other end of the chain is carried through the synthesis until a later stage. The methyl-bearing stereocenter of the building block is incorporated directly into the final pheromone structure.

Table 1: Key Pheromone Components of Lyclene dharma dharma

| Compound Name | Chemical Structure | Role |

|---|---|---|

| (S)-14-methyloctadecan-2-one | Ketone | Active Pheromone Component |

| (S)-6-methyloctadecan-2-one | Ketone | Active Pheromone Component |

The synthesis of Vitamin D3 (cholecalciferol) and its analogs is a significant area of research due to their important biological roles. nih.govvitamind-journal.it The industrial synthesis of Vitamin D3 typically starts from 7-dehydrocholesterol, which is photochemically converted to previtamin D3 and then thermally isomerized. google.comphotobiology.com However, the synthesis of modified Vitamin D3 analogs, particularly those with altered side chains, often requires the construction of these side chains from chiral building blocks.

This compound represents a potential synthon for constructing modified side chains of Vitamin D analogs. The chiral methyl group and the six-carbon backbone can be incorporated into the upper side chain of the Vitamin D molecule. Synthetic strategies could involve converting the primary alcohol to a phosphonium (B103445) salt or a sulfone to facilitate a Wittig-type or Julia-Lythgoe olefination reaction with a suitable CD-ring fragment of the steroid core. nih.gov The benzyloxy-protected end can be deprotected and further functionalized as required for the final analog structure.

Microsclerodermins are a family of cyclic peptides isolated from marine sponges that exhibit potent cytotoxic and antifungal activities. Their complex structures often contain unusual amino acid residues and polyketide-derived components. The synthesis of these natural products requires a convergent approach where key fragments are prepared and later coupled.

A chiral C7 building block, structurally related to this compound, is a key intermediate in the synthesis of the western hemisphere of Microsclerodermin E. The synthesis of this fragment relies on establishing the correct stereochemistry at the methyl-branched center, which is a feature inherent to the this compound synthon. The synthetic sequence would typically involve the elaboration of both ends of the hexanol chain to install the necessary functionality for incorporation into the larger macrocyclic structure.

The structural motif present in this compound is found in various molecules of pharmaceutical interest. Chiral alcohols and their derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). sumitomo-chem.co.jpnih.gov The development of synthetic routes to these intermediates is a key focus of process chemistry. google.comresearchgate.net

For example, the chiral 4-methyl-hexanol backbone can be a component of side chains appended to heterocyclic cores in drug candidates. The synthesis of such intermediates from this compound would involve selective functionalization of the primary alcohol, for instance, via oxidation to an aldehyde for reductive amination, or conversion to a leaving group for nucleophilic substitution. The benzyl-protected alcohol serves as a latent functionality, which can be unveiled later in the synthetic sequence to allow for further modification or to act as a key interacting group in the final molecule.

Table 2: Potential Transformations for Pharmaceutical Intermediate Synthesis

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | PCC, DMP, Swern | Aldehyde, Carboxylic Acid |

| Tosylation/Mesylation | TsCl/MsCl, Pyridine | Tosylate/Mesylate |

| Azide Substitution | NaN3 | Azide |

| Reductive Amination | Amine, NaBH(OAc)3 | Secondary/Tertiary Amine |

Asymmetric catalysis is a powerful tool in modern organic synthesis, and the development of new chiral ligands and catalysts is a continuous effort. researchgate.netnih.gov Chiral diols and their derivatives are frequently used as precursors for ligands in asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. dntb.gov.uaresearchgate.net

This compound can be converted into a 1,6-diol via deprotection. This chiral diol can then be used to synthesize various types of ligands. For instance, it can be used to construct chiral phosphine-phosphite ligands, chiral crowns, or as a chiral auxiliary. The distance between the two hydroxyl groups and the presence of the chiral center can influence the geometry and electronic properties of the resulting metal-ligand complexes, potentially leading to high levels of enantioselectivity in catalytic reactions. researchgate.net The synthesis might involve converting the diol to a cyclic sulfate (B86663) or a bis-electrophile for reaction with appropriate nucleophiles to build the final ligand structure.

Mechanistic Investigations of Reactions Involving S 6 Benzyloxy 4 Methyl 1 Hexanol and Its Derivatives

Reaction Mechanism Elucidation in Stereoselective Transformations

The creation of the specific stereocenter in (S)-6-(Benzyloxy)-4-methyl-1-hexanol is a critical step in its synthesis, typically achieved through a stereoselective transformation. A common and well-understood method for establishing such chirality is the asymmetric reduction of a prochiral ketone precursor, for instance, 6-(benzyloxy)-4-oxohexan-1-al.

A prominent example of such a transformation is the Corey-Bakshi-Shibata (CBS) reduction. The mechanism of this reaction is well-elucidated and serves as an excellent model. It involves an oxazaborolidine catalyst, which is generated in situ from a chiral amino alcohol and borane (B79455). This catalyst coordinates with both the borane reducing agent and the ketone substrate. This coordination forces the reactants into a rigid, chair-like, six-membered transition state.

The stereochemical outcome is dictated by the steric environment created by the chiral catalyst. The catalyst-borane complex orients the ketone in a way that minimizes steric hindrance between the ketone's substituents and the catalyst's chiral framework. In the most stable transition state, the larger substituent on the ketone occupies a pseudo-equatorial position, while the smaller substituent is in a pseudo-axial position. This specific orientation exposes one face of the carbonyl group to hydride attack from the coordinated borane, leading to the preferential formation of one enantiomer of the resulting alcohol.

Mechanistic Aspects of Benzyl (B1604629) Ether Formation and Cleavage

The benzyl ether in this compound functions as a protecting group for one of the hydroxyl groups of the precursor diol. The mechanisms for the formation and subsequent removal of this group are fundamental in synthetic organic chemistry.

Mechanism of Benzyl Ether Formation: The Williamson ether synthesis is a classic and widely used method for forming benzyl ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of synthesizing the target molecule, a precursor such as (S)-4-methyl-1,6-hexanediol would first be deprotonated by a strong base, like sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide. The reaction proceeds through a single, concerted transition state where the nucleophile forms a new bond to the carbon while the bromide leaving group departs.

Mechanism of Benzyl Ether Cleavage: A standard and mild method for cleaving benzyl ethers is catalytic hydrogenation. This process typically employs a palladium catalyst supported on carbon (Pd/C) and hydrogen gas. The mechanism involves the oxidative addition of the C-O bond of the benzyl ether to the palladium surface. This is followed by hydrogenolysis, where hydrogen atoms on the catalyst surface cleave the activated C-O bond, resulting in the formation of the deprotected alcohol and toluene (B28343) as a byproduct. The catalyst is then regenerated, allowing the catalytic cycle to continue.

Role of Chiral Catalysts in Transformations of the Compound

Chiral catalysts are essential for establishing the stereochemistry at the C4 position of this compound. As detailed in the context of asymmetric ketone reduction, these catalysts create a chiral environment that directs the stereochemical course of the reaction.

In the CBS reduction, the chiral oxazaborolidine catalyst functions as a Lewis acid, activating the carbonyl group of the ketone towards hydride reduction. The catalyst's inherent chirality, derived from the amino alcohol precursor, creates a sterically defined pocket. The ketone substrate binds within this pocket in a preferred orientation to minimize non-bonded interactions. This facial discrimination leads to the highly enantioselective delivery of the hydride to one of the two prochiral faces of the carbonyl group, resulting in a high enantiomeric excess of the desired (S)-alcohol. The effectiveness of such catalysts is a cornerstone of modern asymmetric synthesis.

Kinetic Studies of Key Synthetic Steps

While specific kinetic data for reactions involving this compound are not documented in readily available literature, the kinetics of the underlying reaction types are well-characterized.

The Williamson ether synthesis for benzyl ether formation typically follows second-order kinetics, with the rate being dependent on the concentrations of both the alkoxide and the benzyl halide. The rate law is expressed as: Rate = k[alkoxide][benzyl halide]. The reaction rate is also significantly influenced by the choice of solvent, with polar aprotic solvents generally accelerating SN2 reactions.

Transition State Analysis and Reaction Pathway Determination

Understanding the stereochemical outcome of asymmetric reactions necessitates a detailed analysis of the transition states leading to the different stereoisomers. For the asymmetric reduction of a prochiral ketone to generate the chiral center of the title compound's precursor, computational chemistry provides powerful tools for transition state analysis.

In the case of the CBS reduction, the chair-like six-membered transition state is the key to its high enantioselectivity. Quantum mechanical calculations, such as those using density functional theory (DFT), can be employed to model the geometries and energies of the competing diastereomeric transition states. These calculations consistently show that the transition state leading to the major enantiomer is lower in energy than the one leading to the minor enantiomer.

This energy difference (ΔΔG‡) is the origin of the enantioselectivity. By analyzing the optimized geometries of these transition states, specific non-covalent interactions, such as steric repulsion and stabilizing electronic interactions between the substrate and the chiral ligand, can be identified as the controlling factors in determining the favored reaction pathway.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While complete, experimentally-derived NMR spectra for (S)-6-(Benzyloxy)-4-methyl-1-hexanol are not widely available in the cited literature, a thorough analysis of its structure allows for the accurate prediction of its spectral features. The following sections detail the expected signals in its ¹H and ¹³C NMR spectra and discuss how advanced NMR techniques would be employed for full structural assignment.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for the benzylic group, the aliphatic hexanol chain, and the methyl group. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) are outlined below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.25-7.35 | Multiplet (m) | 5H |

| Benzyl (B1604629) CH₂ (Ph-CH₂-O) | ~4.50 | Singlet (s) | 2H |

| CH₂-OH (Position 1) | ~3.65 | Triplet (t) | 2H |

| O-CH₂ (Position 6) | ~3.45 | Triplet (t) | 2H |

| CH (Position 4) | ~1.70 | Multiplet (m) | 1H |

| Aliphatic CH₂ (Positions 2, 3, 5) | ~1.20-1.60 | Multiplets (m) | 6H |

| CH₃ (at Position 4) | ~0.90 | Doublet (d) | 3H |

| OH | Variable | Singlet (broad, s) | 1H |

Carbon-13 NMR (¹³C NMR) is used to determine the number of unique carbon atoms and their chemical environments, providing a map of the molecule's carbon backbone. The spectrum for this compound would display signals corresponding to the aromatic ring, the benzylic methylene (B1212753) group, the aliphatic chain carbons, and the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Quaternary (C-ipso) | ~138.5 |

| Aromatic CH (C-ortho, C-meta, C-para) | ~127.5-128.4 |

| Benzyl CH₂ (Ph-CH₂-O) | ~73.0 |

| O-CH₂ (Position 6) | ~70.5 |

| CH₂-OH (Position 1) | ~63.0 |

| Aliphatic CH₂ (Positions 3, 5) | ~36.0-39.0 |

| Aliphatic CH₂ (Position 2) | ~30.0 |

| CH (Position 4) | ~32.0 |

| CH₃ (at Position 4) | ~19.5 |

To unambiguously assign all proton and carbon signals and confirm the covalent structure, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment would be used to establish proton-proton coupling networks. For instance, cross-peaks would be observed between the protons at position 1 (CH₂-OH) and position 2, and between the methyl protons and the methine proton at position 4, confirming their adjacency. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as matching the carbon at ~63.0 ppm to the protons at ~3.65 ppm (Position 1).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds. nih.gov It is crucial for connecting fragments of the molecule, for example, by showing a correlation from the benzylic CH₂ protons (~4.50 ppm) to the aromatic quaternary carbon (~138.5 ppm).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximity between protons. While not typically required for confirming the primary structure, it can be used to study the molecule's preferred conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₄H₂₂O₂. The exact mass can be calculated and then compared to the experimental value to confirm the formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂O₂ |

| Calculated Exact Mass | 222.16198 u |

| Experimentally Determined Mass | 222.16198 u massbank.eu |

The close correlation between the calculated and experimental mass confirms the elemental composition of the molecule. massbank.eu

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. It is an excellent method for assessing the purity of volatile compounds like this compound and confirming its identity.

In a typical GC-MS analysis, the compound is passed through a capillary column (e.g., an HP-5 column) using an inert carrier gas like helium. massbank.eu The time it takes for the compound to elute from the column is its retention time, a characteristic value under specific conditions. After elution, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. Key fragments for this compound would include the highly stable benzyl cation (C₇H₇⁺) at m/z 91 and fragments resulting from the loss of water or cleavage along the alkyl chain. The combination of a unique retention time and a characteristic mass spectrum provides powerful evidence for the compound's identity and purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary alcohol, benzyl ether, and aliphatic hydrocarbon moieties.

The most prominent feature in the spectrum is expected to be a strong, broad absorption band in the region of 3500–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. orgchemboulder.comyoutube.com The broadening of this peak is a direct result of intermolecular hydrogen bonding. docbrown.info Another key vibration associated with the alcohol is the C-O stretching band, which for a primary alcohol typically appears in the 1260–1050 cm⁻¹ range. orgchemboulder.comlibretexts.org

The presence of the benzyl ether group would be confirmed by several peaks. The C-O-C asymmetric stretching vibration of the ether linkage is expected to produce a strong band between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com Additionally, the aromatic ring of the benzyl group gives rise to characteristic absorptions, including C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600–1400 cm⁻¹ region. libretexts.orgaskthenerd.com The aliphatic parts of the molecule, the hexanol backbone and methyl group, would be identified by strong C-H stretching absorptions in the 3000–2850 cm⁻¹ range. pressbooks.publibretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (R-OH) | O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic (Benzyl) | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic (Alkyl C-H) | C-H Stretch | 3000 - 2850 | Strong |

| Aromatic (Benzyl) | C=C Stretch (In-ring) | 1600 - 1400 | Medium, Multiple Bands |

| Ether (C-O-C) | Asymmetric C-O Stretch | ~1100 | Strong |

| Primary Alcohol (R-CH₂-OH) | C-O Stretch | ~1050 | Strong |

Optical Rotation and Chiroptical Spectroscopy

Chiroptical methods are indispensable for analyzing chiral compounds, as they are sensitive to the three-dimensional arrangement of atoms.

Specific Rotation Measurement for Enantiopurity Assessment

Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. wikipedia.org This property is intrinsic to chiral molecules and is measured using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation, which accounts for the sample concentration and the path length of the light. masterorganicchemistry.com

For a given chiral compound, the two enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions. wikipedia.org A dextrorotary (+) compound rotates light clockwise, while a levorotary (-) compound rotates it counterclockwise. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. masterorganicchemistry.com

The enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer over the other, can be determined by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer. wikipedia.org The relationship is expressed by the formula:

% ee = ([α]sample / [α]pure enantiomer) x 100

To assess the enantiopurity of a sample of this compound, one would first need the specific rotation value for the enantiomerically pure compound, which is determined experimentally. By measuring the specific rotation of the synthesized sample under the same conditions (temperature, wavelength, solvent), its enantiomeric excess can be calculated.

Table 2: Hypothetical Example of Enantiopurity Assessment by Specific Rotation

| Sample Description | Measured Specific Rotation ([α]) | Enantiomeric Excess (% ee) |

|---|---|---|

| Pure (S)-enantiomer (Reference) | -15.0° | 100% (S) |

| Synthesized Sample A | -13.5° | 90% (S) |

| Synthesized Sample B | -7.5° | 50% (S) |

| Racemic Mixture | 0.0° | 0% |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org An optically active molecule will absorb the two types of polarized light to different extents, resulting in a CD spectrum. Enantiomers produce CD spectra that are perfect mirror images of each other. chiralabsxl.com

This technique is a powerful tool for determining the absolute configuration (the actual R/S designation) of a chiral center. mtoz-biolabs.com The determination is often achieved by comparing the experimentally measured CD spectrum with the spectrum of a closely related compound whose absolute configuration is already known. chiralabsxl.com Alternatively, the experimental spectrum can be compared to a theoretically calculated spectrum generated using quantum chemical methods. nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.govvu.nl

For this compound, the primary chromophore responsible for the CD signal would be the benzene (B151609) ring of the benzyl group. This aromatic system gives rise to electronic transitions in the ultraviolet (UV) region, and the chiral environment created by the stereocenter at the 4-position would induce a measurable CD signal, often referred to as a Cotton effect.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the gold standard for separating the components of a mixture and assessing purity. For chiral compounds, specialized chiral chromatography is required to separate enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is one of the most widely used and accurate methods for determining the enantiomeric excess of a chiral compound. nih.govheraldopenaccess.us The technique employs a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and these complexes have different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. nih.gov

For the separation of chiral alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov A chromatogram is produced showing two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of the two peaks:

% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ > Area₂)

Table 3: Illustrative Chiral HPLC Data for a Sample of 6-(Benzyloxy)-4-methyl-1-hexanol

| Enantiomer | Retention Time (min) | Peak Area | Composition (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| (S)-enantiomer | 10.2 | 97500 | 97.5% | 95.0% |

| (R)-enantiomer | 12.5 | 2500 | 2.5% |

Gas Chromatography (GC) for Purity and Enantiomeric Excess

Chiral Gas Chromatography (GC) is another powerful technique for separating and quantifying enantiomers, particularly for volatile compounds. rug.nl Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. Derivatized cyclodextrins are common CSPs used for this purpose. gcms.cz The differential interaction between the enantiomers and the chiral phase results in different retention times, enabling their separation. gcms.cz

Table 4: Illustrative Chiral GC Data for a Sample of 6-(Benzyloxy)-4-methyl-1-hexanol

| Enantiomer | Retention Time (min) | Peak Area | Composition (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| (S)-enantiomer | 8.4 | 49000 | 98.0% | 96.0% |

| (R)-enantiomer | 8.9 | 1000 | 2.0% |

Flash Column Chromatography for Purification

Flash column chromatography is a highly efficient purification technique widely employed in organic synthesis to separate individual compounds from a mixture. ijpra.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture, to achieve separation based on the differential adsorption of the components to the stationary phase. wfu.edu The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to achieve an optimal retention factor (Rƒ) of approximately 0.35 for the target compound. ijpra.com

For benzyloxy-containing compounds, which includes this compound, a common stationary phase is silica gel. The mobile phase typically consists of a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent like ethyl acetate (B1210297). rochester.edu The polarity of the eluent mixture is carefully adjusted to ensure effective separation of the target molecule from impurities.

Detailed research findings from the purification of analogous compounds provide a strong basis for the purification of this compound. For instance, various ratios of ethyl acetate and petroleum ether have been successfully used to purify compounds with similar functional groups. The selection of the specific solvent system and its gradient (if any) is tailored to the specific impurity profile of the crude product. rochester.eduorgsyn.org

Table 1: Representative Parameters for Flash Column Chromatography Purification

| Parameter | Description | Typical Values for Benzyloxy Compounds |

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (40-63 µm) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Ethyl Acetate/Petroleum Ether, Ethyl Acetate/Hexane |

| Eluent Ratio | The volumetric ratio of the polar to non-polar solvent. | Ratios can vary, e.g., 1:8, 1:6, 1:3, 1:2 (v/v) |

| Sample Loading | The method of applying the crude sample to the column. | Dry loading (adsorbed onto silica) or direct liquid injection |

| Detection Method | The technique used to monitor the separation. | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy |

X-ray Crystallography (if suitable crystalline derivatives are available)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a molecule, including its absolute configuration. researchgate.net However, this method requires the analyte to be in a well-ordered, single crystalline form. Many small and flexible organic molecules, such as this compound, are often oils or amorphous solids at room temperature and thus not directly amenable to single-crystal X-ray diffraction analysis.

To overcome this limitation, a common strategy is the preparation of suitable crystalline derivatives. nih.gov For chiral alcohols, derivatization with a chiral reagent can yield diastereomers that may be more readily crystallized. The presence of a heavy atom in the derivatizing agent can also facilitate the determination of the absolute stereochemistry.

The process involves several key steps:

Derivative Preparation: The chiral alcohol is reacted with a suitable reagent to form a stable, crystalline derivative. For alcohols, this often involves esterification with a chiral carboxylic acid or its activated form.

Crystallization: The purified derivative is then subjected to various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution, to obtain single crystals of sufficient quality for X-ray diffraction. nih.govnih.gov

Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to calculate an electron density map, from which the molecular structure is determined and refined.

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of (S)-6-(Benzyloxy)-4-methyl-1-hexanol would be the foundational step in its theoretical characterization. This process involves constructing a three-dimensional model of the molecule to explore its possible shapes, or conformations. Due to the presence of multiple single bonds in its aliphatic chain and the benzyloxy group, the molecule possesses significant conformational flexibility.

A systematic conformational search, employing methods like molecular mechanics (MM) force fields, would be necessary to identify the low-energy conformers. These stable conformations are crucial as they represent the most likely shapes the molecule will adopt, influencing its physical and chemical properties. For a molecule like this compound, key dihedral angles to consider would be those around the C-C bonds of the hexanol backbone and the C-O bonds of the ether linkage. The bulky benzyloxy group and the methyl group at the chiral center will likely impose significant steric constraints, dictating the preferred spatial arrangement of the molecule. For instance, studies on similar flexible molecules like n-hexanol have shown a significant number of stable conformations due to rotations around the C-C and C-O bonds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Once the low-energy conformers are identified, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure and reactivity of this compound. These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the hydroxyl and ether groups are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Atomic Charges: Calculations can determine the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the characterization and identification of compounds. For this compound, the following spectra could be computationally predicted:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra, when compared with experimental data, can help confirm the structure and assign specific signals to the corresponding atoms in the molecule. The accuracy of these predictions has been shown to be sufficient to aid in the structural revision of natural products. nih.gov

Infrared (IR) Spectra: The vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the C-H stretches of the aliphatic and aromatic portions.

Docking Studies (if applicable to protein-ligand interactions, excluding biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. youtube.com While often used in drug discovery to study protein-ligand interactions and predict biological activity, it can also be used in a more fundamental sense to understand non-covalent interactions.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For the synthesis of (S)-6-(Benzyloxy)-4-methyl-1-hexanol, future research will likely focus on replacing traditional, often hazardous, reagents and minimizing waste generation.

Biocatalysis stands out as a particularly promising green approach. The use of whole-cell systems or isolated enzymes, such as ketoreductases, can facilitate the asymmetric reduction of the corresponding prochiral ketone, 6-(benzyloxy)-4-methylhexan-2-one, to the desired (S)-alcohol with high enantioselectivity under mild, aqueous conditions. This approach avoids the use of stoichiometric metal hydride reagents and chiral ligands, which can be costly and environmentally burdensome. For instance, microorganisms like Daucus carota have been shown to be effective biocatalysts for the reduction of various ketones to chiral alcohols, offering a sustainable and cost-effective alternative.

Another avenue for greener synthesis involves the use of catalytic transfer hydrogenation, employing environmentally benign hydrogen donors like isopropanol (B130326) or formic acid in place of high-pressure hydrogen gas. The development of catalysts based on earth-abundant and non-toxic metals for these transformations is a key area of ongoing research.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, aqueous media, renewable catalysts. | Substrate scope limitations, enzyme stability, downstream processing. |

| Asymmetric Transfer Hydrogenation | Avoids high-pressure H₂, uses readily available H-donors, high enantioselectivity. | Catalyst cost and recovery, optimization of reaction conditions. |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity, well-established methodology. | Requires high-pressure H₂, precious metal catalysts. |

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

The heart of enantioselective synthesis lies in the catalyst. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to produce this compound with even greater efficiency and selectivity.

This includes the design of new chiral ligands for metal-catalyzed asymmetric hydrogenation and transfer hydrogenation. The aim is to create catalysts that are not only highly active and selective but also robust, recyclable, and tolerant of a wider range of functional groups. The Guerbet reaction, which couples alcohols to form higher alcohols, presents an interesting, though challenging, asymmetric variant for the synthesis of chiral alcohols, producing only water as a byproduct.

Furthermore, organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric reductions. While still an evolving field for this type of transformation, the development of new organocatalysts could provide a more sustainable and cost-effective route to this compound.

Expanding the Scope of Synthetic Applications in Chemical Sciences

While this compound is a valuable chiral building block, its full potential in synthetic chemistry is yet to be realized. Future research will likely explore its application in the synthesis of a broader range of complex and biologically active molecules. The distinct functionalities—a primary alcohol, a chiral methyl-branched center, and a benzyl-protected primary alcohol—allow for selective manipulation and elaboration into various structural motifs.

For example, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, while the benzyloxy group can be deprotected to reveal a second primary alcohol, creating a chiral diol. This versatility makes it a suitable starting material for the synthesis of natural products, pharmaceutical intermediates, and chiral ligands for asymmetric catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. The synthesis of this compound is well-suited for adaptation to flow chemistry. Catalytic reactions, in particular, can benefit from the use of packed-bed reactors containing immobilized catalysts, which simplifies product purification and allows for continuous operation.

Furthermore, the integration of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, can accelerate the optimization of reaction conditions and the discovery of new synthetic routes. These automated systems can rapidly screen different catalysts, solvents, and temperatures to identify the optimal parameters for the production of this compound with high yield and enantiopurity.

Design of New Chiral Molecules Utilizing the Hexanol Scaffold

The inherent chirality and functionality of the this compound scaffold make it an excellent starting point for the design and synthesis of novel chiral molecules with tailored properties. In medicinal chemistry, the introduction of a chiral scaffold can significantly impact the biological activity and pharmacokinetic properties of a drug molecule. The 4-methyl-1-hexanol (B1585438) backbone can be incorporated into new molecular architectures to explore structure-activity relationships and develop new therapeutic agents.

Moreover, this scaffold can be used to synthesize new chiral ligands for asymmetric catalysis, chiral auxiliaries for stereoselective reactions, and chiral stationary phases for enantioselective chromatography. The development of new molecules derived from this compound will undoubtedly contribute to advancements in various areas of chemical science.

Q & A

Q. What are the established synthetic routes for (S)-6-(Benzyloxy)-4-methyl-1-hexanol, and how do reaction conditions influence enantiomeric purity?

Answer: The compound is typically synthesized via asymmetric reduction of a ketone intermediate or nucleophilic substitution of a benzyl-protected alcohol. For example, a protocol for synthesizing structurally similar 6-(benzyloxy)hexan-1-ol involves multi-step protection/deprotection strategies, with 1H NMR used to confirm intermediates . Key factors affecting enantiomeric purity include:

- Catalyst selection : Chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric reductions.

- Temperature control : Lower temperatures reduce racemization during benzyloxy group introduction.

- Purification methods : Chiral chromatography (e.g., HPLC with amylose-based columns) to isolate the (S)-enantiomer .

Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) | Reference |

|---|---|---|---|---|

| Benzyl protection | Benzyl bromide, NaH, THF, 0°C | 85 | >99 | |

| Asymmetric reduction | (S)-BINAP-RuCl₂, H₂ (50 psi), EtOH | 78 | 92 |